molecular formula C9H8N2O3 B2477241 8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid CAS No. 2092496-07-4

8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid

Cat. No. B2477241
CAS RN: 2092496-07-4
M. Wt: 192.174
InChI Key: DVCIEDJCLANVDD-UHFFFAOYSA-N
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Description

Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use in medicinal chemistry and materials science, including as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .


Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest, with efforts to develop more eco-friendly, safe, and atom-economical approaches . Methods include multicomponent reactions, the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

Naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .

Scientific Research Applications

Synthesis and Spectroscopic Properties

  • Researchers have synthesized a series of derivatives of naphthyridine, including 5,6-dihydro-8-hydroxy-5-oxo-2,6-naphthyridine-7-carboxylic acid, with potential pharmacological activities. These compounds were derived from pyridinedicarboxylic acid derivatives and exhibited enol-lactam structures in various states, suggesting their versatility in chemical applications (Perillo, Kremenchuzky, & Blanco, 2009).

Anticancer Drug Synthesis

  • 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, a closely related compound, has been identified as a key intermediate in the synthesis of various biologically active anticancer drugs. This highlights the potential role of naphthyridine derivatives in developing novel anticancer therapies (Zhang et al., 2019).

Antibacterial and Antifungal Activities

  • A study on the synthesis of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates revealed their potential in vitro antibacterial and antifungal activities. Some derivatives showed activity comparable to standard drugs like Ciprofloxacin and Nystatin, indicating the utility of naphthyridine derivatives in antimicrobial applications (Sakram et al., 2018).

Future Directions

Given the wide applicability of naphthyridines in medicinal chemistry and materials science, future research will likely continue to explore new synthetic methods, potential applications, and mechanisms of action .

properties

IUPAC Name

8-oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-6-3-10-4-7(9(13)14)5(6)1-2-11-8/h3-4H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCIEDJCLANVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CN=CC(=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2092496-07-4
Record name 8-oxo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
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